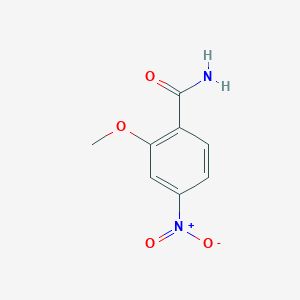

2-Methoxy-4-nitrobenzamide

Description

2-Methoxy-4-nitrobenzamide (CAS No. 62726-03-8) is a nitro-substituted benzamide derivative with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol. Its structure comprises a benzamide backbone substituted with a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 4-position. This compound is typically stored under dry conditions at room temperature to maintain stability . Key safety data include hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions during handling .

Propriétés

IUPAC Name |

2-methoxy-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-7-4-5(10(12)13)2-3-6(7)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUYIBAYLUAHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445688 | |

| Record name | 2-Methoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62726-03-8 | |

| Record name | 2-Methoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methoxy-4-nitrobenzamide can be synthesized from 2-methoxy-4-nitrobenzoic acid. The general synthetic route involves the conversion of the carboxylic acid group (-COOH) to an amide group (-CONH2). This can be achieved through the following steps:

Activation of the Carboxylic Acid: The carboxylic acid group of 2-methoxy-4-nitrobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Amidation: The activated carboxylic acid is then reacted with ammonia (NH3) or an amine to form the amide bond, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride (SnCl2).

Substitution: The methoxy group (-OCH3) can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can occur using boron tribromide (BBr3) to yield 4-nitrobenzamide.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in an acidic medium.

Substitution: Boron tribromide (BBr3) for demethylation reactions.

Major Products

Reduction: 2-Methoxy-4-aminobenzamide.

Substitution: 4-Nitrobenzamide (after demethylation).

Applications De Recherche Scientifique

Organic Synthesis

MNB serves as a crucial intermediate in the synthesis of various complex organic molecules. It can be utilized to produce:

- 4-Amino-2-methoxybenzamide: An important aminobenzamide derivative.

- N,2-Dimethoxy-N-methyl-4-nitrobenzamide: A Weinreb amide derivative used in further synthetic applications.

- Constrained piperidine derivatives: Investigated for their potential as chemokine receptor antagonists.

| Compound | Description |

|---|---|

| 4-Amino-2-methoxybenzamide | Aminobenzamide derivative |

| N,2-Dimethoxy-N-methyl-4-nitrobenzamide | Weinreb amide derivative |

| Constrained piperidine derivatives | Potential chemokine receptor antagonists |

Biological Activities

Recent studies have explored the biological activities associated with MNB, revealing several promising properties:

- Anti-inflammatory Effects: MNB has been shown to inhibit pro-inflammatory cytokines such as IL-6 in human macrophages, suggesting its potential use in treating inflammatory diseases.

- Antioxidant Activity: In vitro assays indicate that MNB effectively scavenges free radicals and upregulates Nrf2 signaling pathways, enhancing cellular defense against oxidative stress.

- Antimicrobial Properties: Preliminary investigations suggest that MNB exhibits antimicrobial effects against certain bacterial strains, indicating its potential in developing new antimicrobial agents.

Medicinal Chemistry

MNB is being researched for its potential therapeutic applications:

- CCR3 Antagonism: As a CCR3 antagonist, MNB may inhibit eosinophil migration, thus offering a novel approach to treat conditions characterized by inflammation.

- Cytotoxicity Against Cancer Cells: Studies have demonstrated that MNB can induce cytotoxic effects on various cancer cell lines, highlighting its potential as an anticancer agent.

Study 1: Anti-inflammatory Properties

In a study examining the effects of MNB on human monocyte-derived macrophages, treatment with MNB resulted in a significant reduction of pro-inflammatory cytokines. This suggests its potential utility in managing inflammatory conditions such as asthma or rheumatoid arthritis.

Study 2: Antioxidant Activity Assessment

Research involving in vitro assays demonstrated that MNB's ability to scavenge free radicals contributes to its antioxidant capacity. The compound's upregulation of Nrf2 signaling pathways indicates a mechanism by which it may enhance cellular resistance to oxidative damage.

Mécanisme D'action

The mechanism of action of 2-methoxy-4-nitrobenzamide depends on its specific application. For instance, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Properties of 2-Methoxy-4-nitrobenzamide and Analogues

Key Observations :

- Substituent Effects : The introduction of bromine (4MNB) or fluorobenzyl groups enhances steric bulk and alters electronic properties, impacting reactivity and crystallization behavior .

Activité Biologique

2-Methoxy-4-nitrobenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, with the chemical formula C9H10N2O3, features a methoxy group and a nitro group attached to a benzamide structure. This unique configuration contributes to its reactivity and biological activity. The nitro group is known for its ability to undergo bioreduction, leading to the formation of reactive intermediates that can interact with various cellular components.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Nitro compounds like this compound have demonstrated significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group, producing toxic intermediates that can damage DNA and lead to cell death .

- Anticancer Properties : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values indicating selective activity against breast cancer cells (MCF-7) .

- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

Antimicrobial Mechanism

The antimicrobial action of nitro compounds is primarily attributed to their ability to generate reactive oxygen species (ROS) upon reduction. These ROS can bind to cellular macromolecules, leading to oxidative stress and subsequent cell death. For example, metronidazole, a well-known nitro compound, operates through similar mechanisms by forming cytotoxic metabolites .

Anticancer Mechanism

The anticancer effects are believed to arise from the compound's ability to induce apoptosis in cancer cells. The nitro group can facilitate the formation of reactive intermediates that interact with cellular signaling pathways involved in cell survival and proliferation. Studies have highlighted that derivatives of this compound can inhibit cancer cell growth through various pathways, including the modulation of apoptosis-related proteins .

Anti-inflammatory Mechanism

The anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines and enzymes. By blocking COX-2 and iNOS activities, this compound may reduce the production of inflammatory mediators such as prostaglandins and nitric oxide .

Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

Case Studies

- Anticancer Activity : A study focused on the synthesis of novel derivatives based on this compound showed enhanced antiproliferative activity against several cancer cell lines. The most promising derivatives exhibited IC50 values lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents.

- Antimicrobial Efficacy : In another case study, the antimicrobial properties were evaluated against common bacterial strains. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxy-4-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via amidation of 2-methoxy-4-nitrobenzoic acid with an appropriate amine source. A common approach involves activating the carboxylic acid using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C) to minimize side reactions . Optimization may include solvent selection (e.g., DMF or THF), stoichiometric ratios of reagents, and purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm the methoxy (-OCH), nitro (-NO), and amide (-CONH) groups. Chemical shifts for aromatic protons should align with substitution patterns .

- IR : Key peaks include ~1680 cm (amide C=O stretch) and ~1520 cm (asymmetric NO stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.

Q. How can crystallographic data for this compound be obtained and refined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use the SHELX suite (e.g., SHELXL for refinement) to analyze crystal packing and hydrogen-bonding interactions. Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Advanced Research Questions

Q. How do electronic effects of the methoxy and nitro groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Computational studies (e.g., DFT calculations) can map electron density distributions. The nitro group acts as a strong electron-withdrawing meta-director, while the methoxy group is electron-donating. Experimental validation via kinetic studies under varying pH and solvent polarities is critical. Compare reaction rates with analogs like 4-nitrobenzamide to isolate substituent effects .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Purity Analysis : Use HPLC or GC-MS to rule out impurities affecting bioassay results.

- Structural Confirmation : Re-synthesize disputed compounds and validate via SCXRD or 2D NMR.

- Biological Replicates : Conduct dose-response assays in triplicate with standardized cell lines (e.g., HEK293 or HeLa) .

Q. How can computational modeling predict the binding affinity of this compound derivatives to target enzymes?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or proteases).

- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess stability of ligand-receptor complexes .

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps.

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodology :

- Solvent Selection : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).

- Catalyst Optimization : Explore heterogeneous catalysts (e.g., immobilized HOBt) to simplify purification.

- Process Analytics : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.